
2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate, also known as CEHFB, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of phenyl benzoates and is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs. In
Mécanisme D'action
The exact mechanism of action of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate is not fully understood. However, several studies have suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may exert its antimicrobial activity by disrupting the cell membrane or inhibiting specific enzymes that are essential for the survival of pathogenic microorganisms.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for the development of anticancer drugs. It has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been found to exhibit low toxicity in animal studies, which makes it a promising candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate is its unique chemical structure, which makes it a promising candidate for the development of new drugs. It has also been found to exhibit potent biological activity, which makes it a valuable tool for researchers studying various diseases. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its availability for researchers who do not have access to specialized equipment or expertise.
Orientations Futures
There are several future directions for research on 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate. One area of interest is the development of new drugs based on the chemical structure of this compound. Researchers can explore modifications to the chemical structure to improve its biological activity or reduce its toxicity. Another area of interest is the elucidation of the exact mechanism of action of this compound. Researchers can use various techniques such as molecular modeling or biochemical assays to identify the specific targets of this compound. Finally, researchers can explore the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 2-chloro-6-ethoxy-4-nitrophenol with ethyl formate in the presence of sodium ethoxide. This reaction results in the formation of 2-chloro-6-ethoxy-4-formylphenyl ethyl carbonate. The second step involves the reaction of this intermediate product with 3-methoxybenzoic acid in the presence of a catalyst such as triethylamine. This reaction results in the formation of this compound.
Applications De Recherche Scientifique
2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Several studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit potent antimicrobial activity against several pathogenic bacteria and fungi.
Propriétés
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO5/c1-3-22-15-8-11(10-19)7-14(18)16(15)23-17(20)12-5-4-6-13(9-12)21-2/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAGKEBFYWPKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

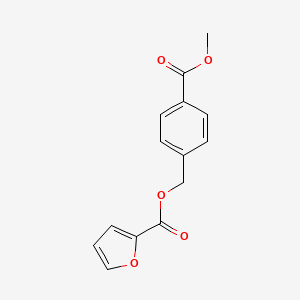
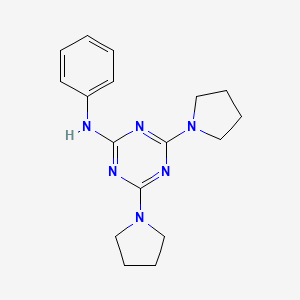
![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)
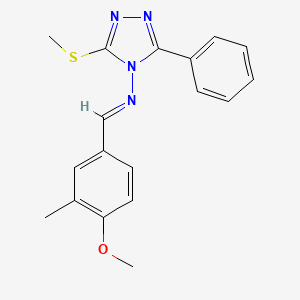

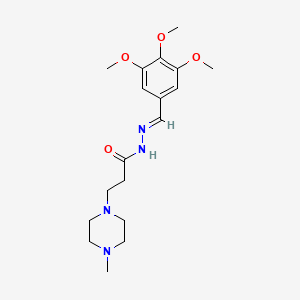
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)
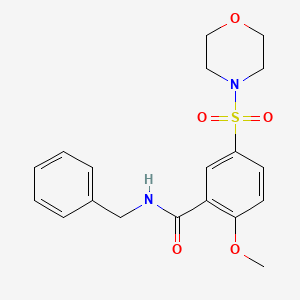
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)